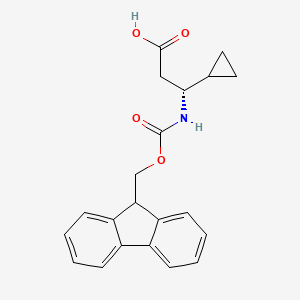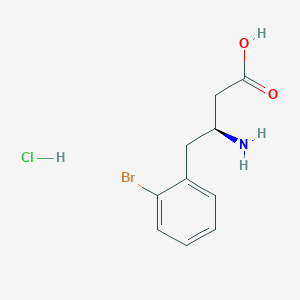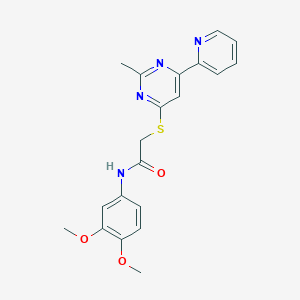
3,3-Bis(3-fluorobenzyl)-2,4-pentanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-Bis(3-fluorobenzyl)-2,4-pentanedione is a useful research compound. Its molecular formula is C19H18F2O2 and its molecular weight is 316.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Synthesis
The synthesis and crystal structure of compounds structurally related to 3,3-Bis(3-fluorobenzyl)-2,4-pentanedione have been extensively studied. For instance, the synthesis and crystal structure analysis of 3-(4-Fluorophenyl)-1,5-bis(pyridyl)-1,5-pentanedione revealed insights into the molecular structure and potential interactions of similar compounds (Guo, Zhang, & Li, 2014). Such studies are crucial for understanding the molecular geometry and potential reactivity of β-diketonate compounds, which could inform their applications in materials science and coordination chemistry.
Metal Complexation
Research on metal β-diketonato complexes, such as the study on the structure of 3,3-bis(chloromercury)-2,4-pentanedione, provides valuable insights into the coordination chemistry of β-diketones with metals (McCandlish & Macklin, 1975). These findings are pertinent to the development of metal-organic frameworks (MOFs), catalysis, and the synthesis of coordination compounds for various applications, including photophysics, magnetism, and as ligands in organometallic chemistry.
Organic Synthesis and Chemical Reactivity
The reactivity of β-diketones in organic synthesis, particularly in forming cyclic peroxides and dioxanes, as demonstrated in studies involving manganese(III) acetate, highlights the utility of such compounds in synthesizing novel organic frameworks (Nishino et al., 1991). These reactions are crucial for creating compounds with potential applications in medicinal chemistry and as intermediates in the synthesis of complex organic molecules.
Spectroscopic and Crystallographic Characterizations
The detailed spectroscopic and crystallographic characterization of compounds similar to this compound, such as the study on 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene, sheds light on the structural and electronic properties of these molecules (Elmas, 2017). Such information is vital for the design and development of new materials with specific optical, electronic, or catalytic properties.
Properties
IUPAC Name |
3,3-bis[(3-fluorophenyl)methyl]pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2O2/c1-13(22)19(14(2)23,11-15-5-3-7-17(20)9-15)12-16-6-4-8-18(21)10-16/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBZZDVWYDIIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC(=CC=C1)F)(CC2=CC(=CC=C2)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2483780.png)
![methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2483782.png)
![[(4-Bromophenyl)methyl]thiourea](/img/structure/B2483783.png)
![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2483785.png)

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2483789.png)


![4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483794.png)

![N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2483796.png)
